ERK1/2 inhibitor 10 Biochemical IC50 Comparison Versus AZD0364 (Tizaterkib)
ERK1/2 inhibitor 10 demonstrates substantially higher biochemical potency against ERK2 compared to AZD0364, a clinical-stage ERK1/2 inhibitor. In cell-free enzymatic assays, ERK1/2 inhibitor 10 inhibits ERK2 with an IC50 of 0.08 nM , whereas AZD0364 exhibits an ERK2 IC50 of 0.6 nM under comparable assay conditions .
| Evidence Dimension | ERK2 biochemical inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.08 nM |
| Comparator Or Baseline | AZD0364 (Tizaterkib) – 0.6 nM |
| Quantified Difference | ~7.5-fold greater potency for ERK1/2 inhibitor 10 |
| Conditions | Cell-free enzymatic assay |
Why This Matters
Higher biochemical potency enables lower compound concentrations in cellular assays, potentially reducing off-target effects and conserving valuable compound stock.
